molecular formula C20H33N5Na2O13 B032048 Pemetrexed CAS No. 357166-29-1

Pemetrexed

Cat. No. B032048
CAS RN: 357166-29-1
M. Wt: 597.5 g/mol
InChI Key: QJVSMHJWAOSBMD-MYXYZBIASA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemetrexed sodium hydrate is a chemotherapy drug used primarily to treat malignant pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication .

Scientific Research Applications

Safety and Hazards

Pemetrexed may cause serious side effects. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

There are several experimental options to prevent or manage pemetrexed-related toxicity, such as the use of standard folinic acid, hemodialysis, antidotes such as thymidine, hypoxanthine, and glucarpidase, and the use of therapeutic drug monitoring . These strategies still need clinical evaluation before implementation .

Biochemical Analysis

Biochemical Properties

Pemetrexed Disodium Heptahydrate interacts with several enzymes, proteins, and other biomolecules. It induces apoptosis in cancer cells, a change coupled with an increase in reactive oxygen species and a decrease in mitochondrial membrane potential . This compound Disodium Heptahydrate decreases Bcl-2 expression, while Bax expression is increased, and cytochrome c is released .

Cellular Effects

This compound Disodium Heptahydrate has significant effects on various types of cells and cellular processes. It reduces the cell viability of PC9 cells and initiates cell morphological changes in a concentration-dependent manner . It significantly induces G1 phase arrest in a dose-dependent manner .

Molecular Mechanism

This compound Disodium Heptahydrate exerts its effects at the molecular level through several mechanisms. It induces apoptosis in PC9 cells, which is coupled with an increase in reactive oxygen species and a decrease in mitochondrial membrane potential . Furthermore, the expression of extrinsic pathway proteins, e.g., Fas/FasL, DR4/TRAIL, and Fas-associated protein with death domain, is increased by this compound Disodium Heptahydrate, which then activates caspase-8, caspase-9, and caspase-3 and induces poly (ADP-ribose) polymerase proteolysis .

Temporal Effects in Laboratory Settings

It has been observed that this compound Disodium Heptahydrate reduces the cell viability of PC9 cells and initiates cell morphological changes in a concentration-dependent manner .

Preparation Methods

The preparation of pemetrexed sodium hydrate involves the synthesis of this compound diacid, which is a key intermediate. The diacid is then converted to this compound disodium, which can exist in various polymorphic forms, including the hemipentahydrate form . The synthetic route involves multiple steps, including the formation of the diacid, followed by its conversion to the disodium salt. Industrial production methods focus on optimizing the yield and purity of the final product, often involving high-performance liquid chromatography and gas chromatography for purity analysis .

Chemical Reactions Analysis

Pemetrexed sodium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloral hydrate and sodium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the combination with cisplatin is commonly used in chemotherapy treatments .

properties

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVSMHJWAOSBMD-MYXYZBIASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5Na2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189238
Record name Pemetrexed disodium heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

357166-29-1
Record name Pemetrexed disodium heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357166291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemetrexed disodium heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name disodium (2S)-2-[({4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl}carbonyl)amino]pentanedioate heptahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEMETREXED DISODIUM HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T47E4OM16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pemetrexed
Reactant of Route 2
Pemetrexed
Reactant of Route 3
Pemetrexed
Reactant of Route 4
Reactant of Route 4
Pemetrexed
Reactant of Route 5
Pemetrexed
Reactant of Route 6
Reactant of Route 6
Pemetrexed

Q & A

Q1: What is the primary mechanism of action of pemetrexed?

A1: this compound is a multi-targeted antifolate agent that exerts its antitumor activity by inhibiting multiple enzymes involved in the folate metabolic pathway, primarily thymidylate synthase (TS). [, , , , , , ]

Q2: How does this compound's inhibition of thymidylate synthase (TS) lead to its anticancer effects?

A2: TS is a key enzyme in the de novo synthesis of thymidine, a nucleotide essential for DNA replication and repair. By inhibiting TS, this compound disrupts DNA synthesis and repair processes, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. [, , , ]

Q3: Besides TS, what other enzymes in the folate pathway are targeted by this compound?

A3: this compound also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), although its inhibitory activity is generally weaker compared to TS. These enzymes are also involved in nucleotide biosynthesis, and their inhibition contributes to this compound's overall anticancer effects. [, , , , ]

Q4: Does the inhibition of other enzymes in the folate pathway by this compound impact its efficacy?

A4: Yes, the inhibition of GARFT, involved in purine synthesis, can be modulated by cellular levels of methylthioadenosine phosphorylase (MTAP). Suppression of MTAP activity in MTAP-positive cells, where it salvages purines, was found to enhance this compound's inhibitory effect on GARFT. []

Q5: How does this compound enter tumor cells?

A5: this compound enters tumor cells via membrane carriers, including the reduced folate carrier and membrane binding protein transport systems. [] Once inside the cell, it undergoes rapid and efficient conversion into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase. []

Q6: What is the significance of this compound polyglutamation?

A6: Polyglutamated this compound exhibits higher affinity and inhibitory activity for target enzymes like TS and GARFT. The process of polyglutamation is time and concentration-dependent, occurring more rapidly and efficiently in tumor cells compared to normal cells. This difference contributes to the selective cytotoxicity of this compound towards cancer cells. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound disodium is C20H19N11Na2O6, and its molecular weight is 597.4 g/mol. [This information is not directly provided in the abstracts but is widely available in scientific literature and databases]

Q8: Is there any spectroscopic data available for this compound?

A8: Spectroscopic data, such as UV-Vis, IR, and NMR spectra, are commonly used for the characterization of this compound. These data can confirm the compound's identity and purity. [This information is not detailed in the provided abstracts but is typically available in scientific literature and pharmaceutical resources.]

Q9: How stable is this compound under various storage conditions?

A9: The stability of this compound under various conditions, such as temperature, pH, and light exposure, is crucial for its formulation and storage. Studies have investigated this compound's stability profile, and specific recommendations for storage and handling are available in the drug's prescribing information. [This information is not detailed in the provided abstracts but is typically included in pharmaceutical product literature.]

Q10: Are there any specific formulation strategies used to improve this compound's stability or bioavailability?

A10: Formulation approaches, such as lyophilization or the use of specific excipients, can influence this compound's stability, solubility, and bioavailability. [, ] Research has explored strategies to optimize this compound formulations, and these advances are reflected in the commercially available drug product.

Q11: How does the presence of third-space fluid (TSF) affect this compound's pharmacokinetics?

A11: A study investigated the safety and pharmacokinetics of this compound in patients with TSF, such as pleural effusions or ascites. The results indicated that the presence of TSF did not significantly alter this compound's pharmacokinetics, and standard dosing recommendations were deemed adequate for these patients. []

Q12: Does this compound possess any catalytic properties itself?

A12: this compound is not a catalyst itself. It acts as an inhibitor of enzymes, specifically those involved in the folate metabolic pathway, and does not directly catalyze chemical reactions. [, , , , , , ]

Q13: Have computational chemistry approaches been applied to study this compound and its interactions?

A13: While not explicitly detailed in the abstracts, computational studies, such as molecular docking and molecular dynamics simulations, can be employed to understand this compound's interactions with its target enzymes. These computational tools can provide insights into the drug's binding affinity, molecular mechanisms, and potentially aid in the development of more potent or selective analogs.

Q14: How do structural modifications to the this compound molecule affect its activity?

A14: While specific SAR studies on this compound are not detailed in the abstracts, it's a common practice in drug development to synthesize and evaluate analogs with structural modifications to optimize activity, potency, and selectivity. Such modifications may target different parts of the molecule to enhance binding to target enzymes, improve pharmacokinetic properties, or reduce off-target effects.

Q15: What are the primary routes of this compound absorption, distribution, metabolism, and excretion (ADME)?

A15: Following intravenous administration, this compound exhibits a half-life of 3.5 hours, high plasma protein binding (73.4% to 81%), and predominantly undergoes renal excretion (70% to 90% as unchanged drug). []

Q16: How does renal function affect this compound clearance and what are the dosing recommendations for patients with renal impairment?

A16: this compound clearance is significantly correlated with glomerular filtration rate (GFR). In patients with impaired renal function, this compound exposure is increased, necessitating dose adjustments to prevent severe toxicities. Specific dosage recommendations based on GFR are outlined in the prescribing information. [, , ]

Q17: Does ethnicity impact the pharmacokinetics and toxicity of this compound?

A17: Variations in the incidence of polymorphisms in genes encoding this compound-metabolizing enzymes among different ethnic groups may contribute to differences in neutropenic responses to the drug. []

Q18: What types of cancer cell lines have shown sensitivity to this compound in in vitro studies?

A18: this compound has demonstrated in vitro activity against a broad range of cancer cell lines, including those derived from lung cancer (both squamous and non-squamous), mesothelioma, breast cancer, esophageal cancer, ovary cancer, gallbladder cancer, cervical cancer, and tongue cancer. [, , , , , , , , , ]

Q19: Are there preclinical animal models used to evaluate this compound efficacy?

A19: While not explicitly mentioned in the abstracts, preclinical animal models are routinely used in drug development to assess the in vivo efficacy of anticancer agents like this compound. These models provide valuable information about tumor growth inhibition, survival benefits, and potential toxicity profiles before moving to clinical trials.

Q20: What are the key findings from clinical trials evaluating this compound in various cancer types?

A20: Numerous clinical trials have investigated the efficacy and safety of this compound in different cancer settings. For example:

  • Non-small cell lung cancer (NSCLC): this compound has shown efficacy in both first-line and second-line treatment of advanced NSCLC, particularly in patients with nonsquamous histology. [, , , , , , , ]
  • Malignant pleural mesothelioma: this compound, in combination with cisplatin, demonstrated improved survival, time to progression, and response rates compared with cisplatin alone. [, ]
  • Thymoma: While not as extensively studied, this compound has shown promising activity in patients with advanced thymoma, including exceptional responders. []

Q21: What are the known mechanisms of resistance to this compound?

A21: One of the most well-established mechanisms of resistance to this compound is the upregulation of thymidylate synthase (TS). Higher levels of this enzyme can counteract the drug's inhibitory effects, leading to reduced efficacy. [, ]

Q22: Is there cross-resistance between this compound and other antifolate agents?

A22: The relationship between this compound and other antifolate agents, particularly regarding cross-resistance, is complex and depends on several factors. Studies have shown that the presence of cross-resistance can vary depending on the specific cell line and the mechanisms underlying resistance. []

Q23: What are the common adverse events associated with this compound treatment?

A23: Common adverse events associated with this compound include myelosuppression (mainly neutropenia, leukopenia, and thrombocytopenia), fatigue, nausea, vomiting, diarrhea, and skin rash. [, , , , , , , , , ]

Q24: How can the toxicity of this compound be mitigated?

A24: Supplementation with vitamin B12 and folic acid is crucial for reducing the incidence and severity of this compound-induced toxicities, particularly myelosuppression and mucositis. [, , , , , , ] The use of corticosteroids can also help manage skin rash. [, ] Careful monitoring of blood counts and appropriate dose adjustments based on renal function are also important for minimizing toxicity. [, , ]

Q25: Are there any specific drug delivery strategies being explored to improve this compound's targeting to tumor cells?

A25: While the provided abstracts do not delve into specific drug delivery strategies for this compound, nanoparticle-based delivery systems are being actively explored for various chemotherapeutics to enhance their tumor targeting and therapeutic index. Liposomal this compound has been developed and shown promise in preclinical studies for improving delivery and overcoming multidrug resistance mediated by ABCC5 in breast cancer. []

Q26: What other potential biomarkers are being investigated?

A27: Apart from TS, other potential biomarkers, such as genetic polymorphisms in folate pathway genes, are being investigated for their association with this compound response and toxicity. [, ]

Q27: How are this compound concentrations in biological samples measured?

A28: Liquid chromatography-mass spectrometry (LC-MS) is a widely used analytical technique for quantifying this compound levels in biological matrices, such as plasma and urine. [] This method offers high sensitivity and selectivity for accurate measurement of the drug and its metabolites.

Q28: What other chemotherapeutic agents are considered alternatives to this compound, and how do they compare?

A29: Several other chemotherapeutic agents, including docetaxel, gemcitabine, vinorelbine, and platinum-based agents (cisplatin, carboplatin), are used in the treatment of NSCLC and other cancers for which this compound is indicated. [, , , , , , , , , ] The choice of treatment depends on factors such as tumor histology, disease stage, patient's performance status, prior treatment history, and potential toxicities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.